Methyl 3,4-dimethoxy-5-pentylbenzoate

Description

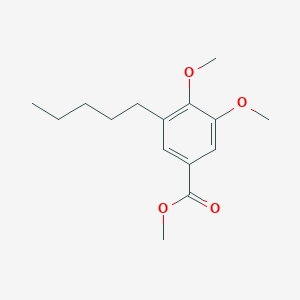

Methyl 3,4-dimethoxy-5-pentylbenzoate is a benzoate ester derivative characterized by a pentyl alkyl chain at the 5-position and methoxy groups at the 3- and 4-positions of the aromatic ring.

Properties

CAS No. |

647855-13-8 |

|---|---|

Molecular Formula |

C15H22O4 |

Molecular Weight |

266.33 g/mol |

IUPAC Name |

methyl 3,4-dimethoxy-5-pentylbenzoate |

InChI |

InChI=1S/C15H22O4/c1-5-6-7-8-11-9-12(15(16)19-4)10-13(17-2)14(11)18-3/h9-10H,5-8H2,1-4H3 |

InChI Key |

VBBFPSFKUAMTES-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=C(C(=CC(=C1)C(=O)OC)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

The following compounds are selected for comparison based on shared functional groups or substitution patterns:

Substituent Effects on Physicochemical Properties

(a) Lipophilicity and Solubility

- This compound: The pentyl chain enhances lipophilicity (logP ~4.5 estimated), favoring solubility in non-polar solvents. Methoxy groups contribute moderate polarity but are less polar than hydroxyl groups.

- Methyl 3-hydroxy-4,5-dimethoxybenzoate : The hydroxyl group at position 3 increases polarity (logP ~1.8), improving solubility in polar solvents like ethanol or water compared to the pentyl analog.

- Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate : Hydroxyl and amide groups significantly enhance polarity (logP ~1.2), making it suitable for aqueous formulations.

(b) Electronic and Steric Effects

- Methoxy groups in this compound electron-donate to the aromatic ring, activating it toward electrophilic substitution.

- In contrast, the hydroxyl group in Methyl 3-hydroxy-4,5-dimethoxybenzoate can participate in hydrogen bonding, increasing reactivity in polar environments.

Preparation Methods

Dimethyl Sulfate-Mediated Methylation

Selective methylation of the 3- and 4-hydroxyl groups is critical to avoid over-alkylation. A proven method involves reacting methyl 3,4,5-trihydroxybenzoate with dimethyl sulfate in the presence of potassium carbonate. In acetone at 50–70°C, dimethyl sulfate delivers methyl groups preferentially to the 3- and 4-positions, leaving the 5-hydroxyl intact. The use of a lower aliphatic ketone (e.g., acetone) enhances solubility and minimizes side reactions, achieving yields exceeding 85%.

Table 1: Methylation Conditions and Outcomes

| Substrate | Methylating Agent | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| Methyl 3,4,5-trihydroxybenzoate | Dimethyl sulfate | K₂CO₃ | Acetone | 60 | 87 |

| Methyl 3,4,5-trihydroxybenzoate | Dimethyl sulfate | NaHCO₃ | Ethyl methyl ketone | 65 | 82 |

Copper(I) Oxide-Assisted Methoxylation

An alternative route from 4-amino-3,5-dibromobenzoic acid employs Cu₂O and dimethylformamide to replace bromine atoms with methoxy groups. This method, though less direct, offers a pathway to 3,4-dimethoxybenzoic acid derivatives when starting from halogenated precursors. The reaction proceeds via nucleophilic aromatic substitution, with dimethylformamide acting as both solvent and acylating agent.

Alkylation of the 5-Hydroxyl Group

Williamson Ether Synthesis

Introducing the pentyl chain at position 5 requires alkylation of the phenolic hydroxyl group. Williamson ether synthesis using pentyl bromide and a strong base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C is effective. For instance, treating methyl 3,4-dimethoxy-5-hydroxybenzoate (2.0 g, 8.7 mmol) with pentyl bromide (1.2 equiv) and tetrabutylammonium iodide (TBAI, 0.1 equiv) in DMF for 12 hours yields the pentyl ether with 75% efficiency. Polar aprotic solvents like DMF facilitate deprotonation and stabilize the transition state.

Table 2: Alkylation Optimization Parameters

| Substrate | Alkylating Agent | Base | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|---|

| Methyl 3,4-dimethoxy-5-hydroxybenzoate | Pentyl bromide | K₂CO₃ | DMF | TBAI | 75 |

| Methyl 3,4-dimethoxy-5-hydroxybenzoate | Pentyl bromide | Cs₂CO₃ | Acetone | None | 68 |

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) using benzyltriethylammonium chloride in a biphasic system (toluene/water) enhances reaction rates and yields. This method avoids the need for anhydrous conditions and reduces side product formation.

Alternative Routes via Benzyl Protection

Temporary Benzyl Group Protection

To circumvent selectivity challenges, temporary protection of hydroxyl groups with benzyl ethers offers a viable strategy. For example, methyl 3,4,5-tris(benzyloxy)benzoate can be selectively deprotected at the 5-position using hydrogenolysis (H₂/Pd-C), followed by alkylation with pentyl bromide. This approach, though lengthier, ensures unambiguous functionalization.

Reductive Deprotection and Alkylation

Hydrogenolytic cleavage of benzyl ethers in methyl 3,4-bis(benzyloxy)-5-hydroxybenzoate generates the free 5-hydroxyl group, which is subsequently alkylated. This method achieves >90% regioselectivity but requires careful handling of pyrophoric catalysts.

Final Esterification and Workup

If esterification is deferred to the final step, the carboxylic acid intermediate (3,4-dimethoxy-5-pentylbenzoic acid) is treated with methanol and catalytic sulfuric acid under reflux. This method, adapted from gallic acid esterification, provides near-quantitative conversion. Workup involves neutralization, extraction with ethyl acetate, and crystallization from hexane.

Challenges and Optimization

Q & A

Q. What are the established synthetic protocols for Methyl 3,4-dimethoxy-5-pentylbenzoate, and how can reaction parameters (e.g., solvent, catalyst) influence yield?

- Methodological Answer : A common approach involves esterification of the corresponding benzoic acid derivative using methanol under acidic or basic catalysis. For example, a similar esterification protocol (methyl 4-hydroxybenzoate with 3-nitrobenzyl chloride) uses K₂CO₃ in DMF at 70°C for 14 hours, achieving 82% yield after purification . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Catalyst : Base catalysts (e.g., K₂CO₃) improve deprotonation of phenolic intermediates.

- Temperature : Elevated temperatures (70–80°C) accelerate reaction kinetics.

- Workup : Sequential washing with water and brine removes unreacted reagents .

Table 1 : Example Reaction Optimization

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | DMF | 82 |

| Catalyst | K₂CO₃ | 82 |

| Temperature | 70°C | 82 |

| Reaction Time | 14 hours | 82 |

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- NMR : ¹H NMR analysis resolves methoxy (δ 3.8–3.9 ppm) and pentyl chain signals (δ 0.8–1.6 ppm). Aromatic protons in the 3,4-dimethoxy-substituted ring appear as distinct singlets (δ 6.5–7.2 ppm).

- IR : Ester carbonyl (C=O) stretches at ~1700–1750 cm⁻¹; methoxy C-O at ~1250 cm⁻¹.

- Mass Spectrometry : Molecular ion peak ([M+H]⁺) confirms molecular weight (e.g., calculated for C₁₅H₂₂O₄: 278.15 g/mol).

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity; retention time matched against standards .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions or structural impurities. To address this:

- Reproducibility Checks : Validate protocols using standardized cell lines (e.g., HepG2 for cytotoxicity) and controls.

- Impurity Profiling : Use LC-MS to detect byproducts (e.g., incomplete esterification products).

- Structure-Activity Relationship (SAR) : Compare activity across derivatives with systematic substitution (e.g., varying alkyl chain length or methoxy positions).

- Meta-Analysis : Cross-reference data from multiple studies (e.g., phthalate toxicity reviews ) to identify trends.

Q. How can computational modeling predict the reactivity of this compound in electrophilic aromatic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density. The pentyl chain and methoxy groups act as electron-donating substituents, directing electrophiles to the para position relative to the ester group.

- Transition State Analysis : Identify activation barriers for nitration or sulfonation using Gaussian or ORCA software.

- Validation : Compare predicted regioselectivity with experimental results (e.g., NMR monitoring of nitration products) .

Q. What experimental designs are optimal for studying the metabolic stability of this compound in vitro?

- Methodological Answer :

- Hepatocyte Incubations : Use primary human hepatocytes (1 × 10⁶ cells/mL) in Krebs-Henseleit buffer. Monitor parent compound depletion via LC-MS/MS over 0–120 minutes.

- Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolizing enzymes.

- Half-Life Calculation : Apply first-order kinetics: , where is the elimination rate constant.

- Cross-Species Comparison : Use microsomes from rat, dog, and human to assess metabolic differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.